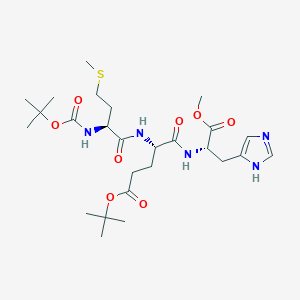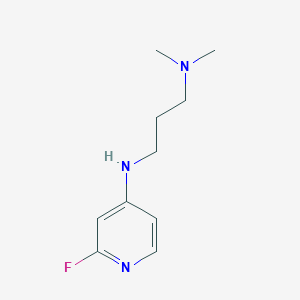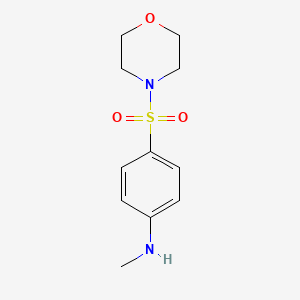
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 3rd positions, respectively. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the piperidine ring through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used for this purpose.
Esterification: The tert-butyl and methyl ester groups can be introduced through esterification reactions. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and minimizing the formation of by-products .
化学反应分析
Types of Reactions
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
科学研究应用
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-bromopiperidine-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug design .
属性
分子式 |
C12H20FNO4 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
XHPWIVCCDDYKRM-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


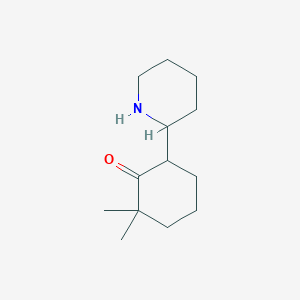
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
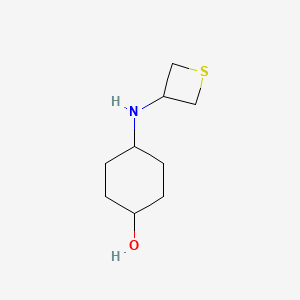
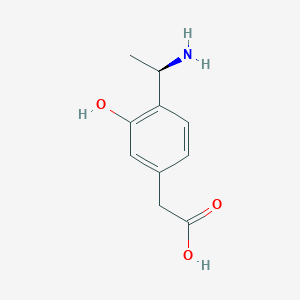

![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
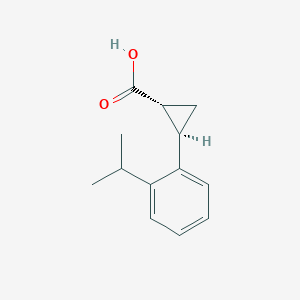
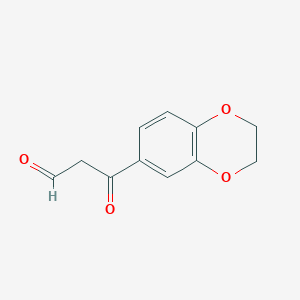
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
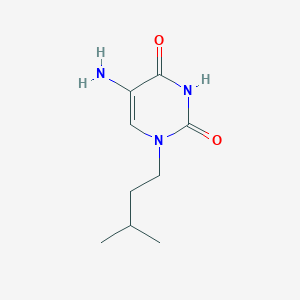
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
